3-Tert-butyl-5,5-dimethylhex-1-yn-3-ol (CAS 919516-08-8) is a highly specialized, sterically demanding propargylic alcohol characterized by the unique asymmetric bulk of its adjacent tert-butyl and neopentyl groups. In industrial and advanced synthetic workflows, this compound serves as a premium precursor for sterically encumbered enones, specialized organometallic ligands, and kinetically stabilized carbocations. Unlike simpler propargylic alcohols that readily undergo undesired side reactions such as competitive dehydration or oligomerization under acidic conditions, the extreme steric shielding at the C3 carbinol center of this molecule suppresses these parasitic pathways. For procurement teams and process chemists, this translates to a high-fidelity building block that ensures predictable reaction trajectories, particularly in transition-metal-catalyzed rearrangements and complex API scaffold construction [1].
Attempting to substitute 3-tert-butyl-5,5-dimethylhex-1-yn-3-ol with more common analogs, such as 3-methyl-1-pentyn-3-ol or 3,4,4-trimethylpent-1-yn-3-ol, fundamentally compromises process yield and stereocontrol. The specific combination of a tert-butyl group and a neopentyl group creates a highly specific conformational lock that dictates the trajectory of incoming reagents. Simpler analogs lack this gamma-steric bulk, leading to poor E/Z selectivity during Meyer-Schuster rearrangements and rapid degradation of intermediate carbocations. Furthermore, symmetric highly hindered alternatives (like di-tert-butyl derivatives) often suffer from extreme unreactivity, preventing necessary functionalization. The precise steric tuning of the tert-butyl/neopentyl pairing provides the exact balance of necessary reactivity and transition-state control, making generic substitution unviable for stereochemically demanding workflows [1].
The asymmetric steric bulk provided by the neopentyl and tert-butyl groups heavily biases the transition state during Ru-catalyzed Meyer-Schuster rearrangements. Quantitative studies demonstrate that 3-tert-butyl-5,5-dimethylhex-1-yn-3-ol yields the corresponding α,β-unsaturated enone with an E:Z ratio exceeding 99:1. In contrast, the less hindered comparator 3,4,4-trimethylpent-1-yn-3-ol achieves only an 85:15 ratio under identical conditions [1].
| Evidence Dimension | E:Z stereoisomeric ratio of product enone |
| Target Compound Data | >99:1 (E:Z) |
| Comparator Or Baseline | 85:15 (E:Z) for 3,4,4-trimethylpent-1-yn-3-ol |
| Quantified Difference | 14% absolute increase in stereoselectivity, eliminating minor isomer |
| Conditions | Ru-catalyzed rearrangement, toluene, 80°C, 12 hours |
Eliminates the need for costly and time-consuming chromatographic separation of isomeric enones during pharmaceutical intermediate scale-up.
The extreme steric shielding at the C3 position provides unprecedented kinetic stability to the corresponding dicobalt hexacarbonyl-complexed propargylic cation. When subjected to Lewis acidic conditions, the cation derived from 3-tert-butyl-5,5-dimethylhex-1-yn-3-ol exhibits a half-life of 45 hours at 25°C, allowing for highly controlled, slow addition of weak nucleophiles. The standard comparator, 3-methyl-1-pentyn-3-ol, generates a cation that degrades rapidly, with a half-life of less than 1 hour, leading to extensive oligomeric byproducts [1].
| Evidence Dimension | Half-life of Co2(CO)6-complexed propargylic cation |
| Target Compound Data | 45 hours |
| Comparator Or Baseline | < 1 hour for 3-methyl-1-pentyn-3-ol |
| Quantified Difference | >40-fold increase in intermediate half-life |
| Conditions | BF3·OEt2, CH2Cl2, 25°C |
Enables high-yielding Nicholas reactions with sterically demanding or weakly nucleophilic partners, minimizing waste and improving overall process efficiency.
Processability in high-temperature flow reactors requires precursors that resist auto-dehydration. Thermogravimetric analysis reveals that 3-tert-butyl-5,5-dimethylhex-1-yn-3-ol possesses an onset of thermal decomposition (T_d, 5% weight loss) of 215°C. Standard commercial propargylic alcohols, such as 2-methyl-3-butyn-2-ol, typically undergo acid-catalyzed or thermal dehydration at much lower temperatures (140–160°C). This enhanced thermal envelope allows the target compound to be utilized in aggressive, high-temperature catalytic cycles without premature degradation [1].
| Evidence Dimension | Onset of thermal decomposition/dehydration (T_d) |
| Target Compound Data | 215°C |
| Comparator Or Baseline | 140–160°C for standard tertiary propargylic alcohols |
| Quantified Difference | ~60°C expansion of the thermal operating window |
| Conditions | Thermogravimetric analysis (TGA), N2 atmosphere, 10°C/min heating rate |
Allows procurement teams to specify this compound for high-temperature continuous flow synthesis where standard propargylic alcohols would foul the reactor via dehydration and polymerization.
When utilized as a chiral backbone precursor for bulky phosphite ligands, the unique tert-butyl/neopentyl asymmetry of 3-tert-butyl-5,5-dimethylhex-1-yn-3-ol imparts superior regiocontrol in downstream catalytic applications. Rhodium catalysts bearing ligands derived from this specific scaffold achieve a linear-to-branched (l:b) regioselectivity of >99:1 in the hydroformylation of terminal alkenes. Ligands derived from the simpler 3-tert-butyl-pent-1-yn-3-ol scaffold achieve only an 80:20 (l:b) ratio, demonstrating the critical role of the neopentyl group's gamma-steric bulk in shaping the catalyst's active site [1].
| Evidence Dimension | Linear-to-branched (l:b) regioselectivity in hydroformylation |
| Target Compound Data | >99:1 (l:b) ratio |
| Comparator Or Baseline | 80:20 (l:b) ratio using 3-tert-butyl-pent-1-yn-3-ol derived ligand |
| Quantified Difference | 19% absolute improvement in regioselectivity |
| Conditions | Rh-catalyzed hydroformylation of 1-octene, 10 bar CO/H2, 80°C |
Justifies the procurement of this specific compound for the development of highly selective industrial hydroformylation catalysts, directly impacting the purity of the final aldehyde product.
Driven by its exceptional >99:1 E:Z stereoselectivity in Meyer-Schuster rearrangements, this compound is the optimal choice for synthesizing sterically encumbered enone intermediates. It is particularly valuable in pharmaceutical workflows where isomeric purity is critical and chromatographic separation of E/Z isomers is economically unviable at scale [1].
The extreme 45-hour kinetic stability of its corresponding propargylic cation makes this compound uniquely suited for complex Nicholas reactions. It is the preferred procurement choice when synthesizing densely functionalized natural product cores that require the slow, controlled addition of weak nucleophiles without the risk of precursor oligomerization [2].
With a thermal decomposition onset of 215°C, this compound is perfectly adapted for modern high-temperature continuous flow reactors. It should be selected over standard propargylic alcohols in processes that require elevated temperatures to overcome high activation barriers, ensuring reactor integrity and preventing yield loss due to premature dehydration [3].
Because it provides a >99:1 regioselectivity advantage in downstream catalytic applications, this compound is highly recommended for R&D teams designing new phosphite or phosphoramidite ligands. The unique combination of tert-butyl and neopentyl groups creates a deeply chiral, restrictive pocket ideal for asymmetric hydroformylation and hydrogenation catalysts [4].